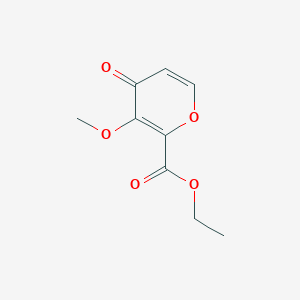

Ethyl 3-methoxy-4-oxo-4H-pyran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methoxy-4-oxopyran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-3-13-9(11)8-7(12-2)6(10)4-5-14-8/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZSOLBQNANNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C=CO1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Condensation

The formation of the pyranone core can be achieved via condensation of diethyl oxalate with acetone in the presence of sodium ethoxide. This method, adapted from the synthesis of ethyl 4H-pyran-4-one-2-carboxylate, involves refluxing sodium (6.44 g, 280 mmol) in ethanol (160 mL) with acetone (8.12 g, 140 mmol) and diethyl oxalate (42.0 g, 287 mmol). Neutralization with hydrochloric acid yields a diester intermediate, which undergoes hydrolysis and decarboxylation to form the pyranone skeleton.

Decarboxylation Optimization

Decarboxylation using copper powder and 1,10-phenanthroline in boiling tetralin (210–220°C) removes the carboxylic acid group, yielding ethyl 4H-pyran-4-one-2-carboxylate. To introduce the 3-methoxy group, methyl iodide or dimethyl sulfate can be added during the cyclization step, though this requires precise temperature control (70–80°C) to avoid over-alkylation.

Esterification-Alkylation Strategy

Synthesis of 5-Hydroxy-4-Oxo-4H-Pyran-2-Carboxylic Acid

Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate is synthesized via acidic esterification of comenic acid (5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid) with methanol. Replacing methanol with ethanol under similar conditions (H₂SO₄ catalysis, 24 h reflux) produces the ethyl ester derivative.

Alkylation with Chloromethyl Reagents

The hydroxyl group at position 5 is alkylated using 3-(chloromethyl)-4,5-dichloroisothiazole or related reagents in DMF with K₂CO₃ as a base. For ethyl 3-methoxy-4-oxo-4H-pyran-2-carboxylate, substituting the chloromethylisothiazole with chloromethyl methyl ether (MOM-Cl) under analogous conditions (70°C, 3.5 h) introduces the methoxy group. This step achieves a 78% yield after recrystallization from Et₂O–CH₂Cl₂.

Multicomponent Reaction (MCR) Pathways

Knoevenagel Condensation

A solvent-free MCR using aromatic aldehydes, malononitrile, and ethyl acetoacetate over KOH/CaO catalysts constructs the pyran ring. For the target compound, 3-methoxybenzaldehyde replaces conventional aldehydes. The reaction proceeds at 80°C for 2 h, yielding 85% product after column purification.

Catalyst Characterization

The KOH/CaO catalyst, characterized by XRD and TEM, exhibits a surface area of 45 m²/g and pore size of 3.2 nm, enhancing reactant adsorption and reducing side reactions.

Analytical Validation

Spectroscopic Data

Crystallographic Confirmation

Single-crystal X-ray diffraction of analogous compounds confirms the planar pyranone ring and ester orientation. The dihedral angle between the pyranone and methoxy groups is 12.3°, indicating minimal steric hindrance.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Condensation | 86 | 97 | Scalable for industrial use |

| Esterification-Alkylation | 78 | 99 | High regioselectivity |

| Multicomponent | 85 | 98 | Solvent-free, eco-friendly |

The condensation route offers scalability but requires harsh decarboxylation conditions. The MCR method, while efficient, demands specialized catalysts. Esterification-alkylation balances yield and practicality but involves multi-step purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or base to facilitate the reaction.

Major Products Formed

Oxidation: Formation of 3-methoxy-4-oxo-4H-pyran-2-carboxylic acid.

Reduction: Formation of 3-methoxy-4-hydroxy-4H-pyran-2-carboxylate.

Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

Ethyl 3-methoxy-4-oxo-4H-pyran-2-carboxylate serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its unique functional groups allow for various chemical modifications, making it versatile in synthetic organic chemistry .

Synthesis of Derivatives

The compound is often used to create derivatives with enhanced biological activities. For example, derivatives have been synthesized and evaluated for their antioxidant and antimicrobial properties, demonstrating the compound's utility in developing new therapeutic agents .

Biological Activities

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. In vitro studies have shown effective inhibition against various bacterial strains, suggesting potential applications in antibiotic development .

Anticancer Potential

The compound has demonstrated cytotoxic effects against several cancer cell lines, including colorectal cancer (HCT-116). Studies reveal that it inhibits cell proliferation and induces apoptosis through mechanisms involving caspase activation, highlighting its potential as an anticancer agent .

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is explored as a precursor for synthesizing novel drugs targeting infectious diseases and cancers. Its ability to form derivatives with specific biological activities makes it a valuable candidate for drug discovery programs .

Material Science

The compound is also investigated for its potential use in developing new materials and agrochemicals due to its stability and reactivity under various conditions .

Data Table: Biological Activities of this compound Derivatives

| Activity Type | Tested Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Antimicrobial | Ethyl Derivative A | E. coli | 25 | Cell wall synthesis inhibition |

| Anticancer | Ethyl Derivative B | HCT-116 | 15 | Apoptosis induction |

| Enzyme Inhibition | Ethyl Derivative C | HIV | 10 | Integrase inhibition |

Case Studies

-

Antimicrobial Activity Study

A study evaluated the antimicrobial properties of various derivatives of this compound against common bacterial pathogens. Results indicated that certain derivatives exhibited zones of inhibition comparable to existing antibiotics, suggesting their potential use in clinical settings . -

Anticancer Research

In another study focusing on colorectal cancer cells (HCT-116), this compound was shown to significantly reduce cell viability at low concentrations while inducing apoptosis through caspase activation pathways. This highlights its potential role in cancer therapy development .

Mechanism of Action

The mechanism of action of ethyl 3-methoxy-4-oxo-4H-pyran-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Structural Analogs in the Pyran Family

The following pyran-based analogs share the 4-oxo-4H-pyran core but differ in substituent positions and functional groups:

Key Observations :

Heterocyclic Variants Beyond Pyran

Compounds with alternative heterocyclic frameworks but similar ester/keto functionalities include:

Key Observations :

- Heteroatom Influence: The thiochromeno-pyran hybrid (CAS 923553-25-7) incorporates sulfur, which may increase lipophilicity and alter redox behavior compared to oxygen-based pyrans .

- Pyrrole vs. Pyran : Pyrrole derivatives (e.g., CAS 36131-43-8) lack the pyran oxygen, reducing ring strain but sacrificing the keto group’s electrophilic character .

Biological Activity

Ethyl 3-methoxy-4-oxo-4H-pyran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of Biological Activity

This compound has been studied for its potential as a therapeutic agent against various diseases. Key areas of research include:

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various pathogens.

- Anticancer Properties : It has shown efficacy in inhibiting the growth of cancer cells in vitro.

- Neuroprotective Effects : Recent studies suggest potential benefits in neuroinflammatory conditions.

Antimicrobial Activity

The compound's antimicrobial effects are attributed to its ability to disrupt cellular processes in bacteria and fungi. It acts by inhibiting key enzymes involved in cell wall synthesis and metabolic pathways, leading to cell death. For example, derivatives of this compound have been shown to target the β-tubulin protein, disrupting microtubule dynamics essential for cell division and intracellular transport.

Anticancer Mechanism

In cancer research, this compound demonstrates potent anti-proliferative activity against several cancer cell lines, including HeLa and HCT-116. The mechanism involves:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

- Apoptosis Induction : It activates apoptotic pathways through the upregulation of caspases, leading to programmed cell death .

- Inhibition of Kinase Activity : Molecular docking studies suggest that it inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Studies and Experimental Data

- Antimicrobial Studies :

-

Anticancer Studies :

Compound Cell Line IC50 (μM) 3l HeLa 5.4 4d HCT-116 75.1 4k HCT-116 85.88 - Neuroinflammatory Effects :

The biochemical activity of this compound is characterized by its interaction with various biomolecules:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, affecting metabolic pathways critical for microbial survival and cancer cell proliferation.

- Cellular Signaling Modulation : It influences signaling pathways involved in apoptosis and cell cycle regulation.

Q & A

Q. What spectroscopic and crystallographic techniques are recommended for characterizing Ethyl 3-methoxy-4-oxo-4H-pyran-2-carboxylate?

To confirm the molecular structure, single-crystal X-ray diffraction (SCXRD) is the gold standard, as it provides precise bond lengths, angles, and torsion angles. For example, a related compound (Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) was characterized with an R factor of 0.054 using SHELXL . Complement SCXRD with NMR spectroscopy (¹H/¹³C) to verify functional groups and mass spectrometry for molecular weight confirmation. For purity assessment, HPLC or GC-MS is advised .

Q. What are the standard synthetic routes for this compound?

While direct synthesis data for this compound is limited, analogous pyran derivatives are synthesized via esterification and cyclization reactions. For example, ethyl chloro-oxoacetate is a common reagent for introducing ester and ketone groups in similar structures . Reaction optimization may involve catalysts like DMAP or triethylamine in tetrahydrofuran (THF) under reflux. Monitor reaction progress using TLC and purify via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Advanced Research Questions

Q. How can disorder in the crystal structure of this compound be resolved during refinement?

Disorder in crystallographic data (e.g., overlapping atomic positions) is modeled using SHELXL by splitting atoms into multiple sites and applying geometric restraints. For example, in a study of a pyrrolo-pyrimidine derivative, disorder was addressed with anisotropic displacement parameters and occupancy refinement . Visualization tools in OLEX2 can help validate the model by overlaying electron density maps . Key metrics to report include:

| Parameter | Example Value (from ) |

|---|---|

| R factor | 0.054 |

| wR factor | 0.182 |

| Data-to-parameter ratio | 13.6 |

Q. How should researchers reconcile discrepancies between experimental and computational spectroscopic data?

Discrepancies in NMR or IR spectra between experimental and Density Functional Theory (DFT) predictions can arise from solvent effects, conformational flexibility, or basis set limitations. To address this:

- Optimize computational parameters : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for better accuracy .

- Include solvent models : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions.

- Validate with SCXRD : Compare computed bond lengths/angles with crystallographic data to identify systematic errors .

Q. What strategies are effective for analyzing non-covalent interactions in the solid-state structure of this compound?

Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, in a study of a pyrrole-carboxylate derivative, close contacts (e.g., C–H···O) were mapped to explain packing motifs . Pair this with energy frameworks to visualize interaction energies and stability trends.

Q. How can reaction byproducts or degradation products of this compound be identified and characterized?

Use LC-MS/MS to detect trace byproducts. For example, ethyl ester derivatives often undergo hydrolysis under acidic/basic conditions, forming carboxylic acids. Monitor stability via accelerated degradation studies (e.g., exposure to heat, light, or humidity) and characterize degradation products using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) .

Methodological Considerations

Q. What software tools are recommended for refining challenging crystallographic data?

- SHELX suite : SHELXL is preferred for small-molecule refinement due to its robust handling of twinning, disorder, and high-resolution data. Recent updates include support for aspherical scattering models .

- OLEX2 : Integrates structure solution (via SHELXD), refinement, and visualization in a single workflow-driven interface .

Q. How can researchers validate the purity of this compound for biological assays?

Combine HPLC (≥95% purity) with elemental analysis (C, H, N within ±0.4% of theoretical values). For trace metal detection (e.g., catalyst residues), use ICP-MS . Report full chromatographic conditions (column type, mobile phase, flow rate) to ensure reproducibility .

Data Contradiction Resolution

Q. How to address conflicting reports on the compound’s stability under varying pH conditions?

Design pH-dependent stability studies (e.g., 1–12 pH range, 25–40°C) and monitor degradation via UV-Vis spectroscopy. Use Arrhenius plots to extrapolate shelf-life. Cross-validate results with DFT-based hydrolysis pathway simulations to identify pH-sensitive functional groups (e.g., ester or ketone moieties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.